5-{[5-(4-acetylphenyl)furan-2-yl]methylidene}-1,3-diethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
Overview
Description
5-{[5-(4-acetylphenyl)furan-2-yl]methylidene}-1,3-diethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound features a furan ring, a pyrimidine ring, and a thioxodihydropyrimidine ring, making it a unique and multifaceted molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[5-(4-acetylphenyl)furan-2-yl]methylidene}-1,3-diethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione typically involves multi-step organic reactionsThe final steps involve the formation of the pyrimidine and thioxodihydropyrimidine rings under controlled conditions, often requiring specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance efficiency and scalability. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
5-{[5-(4-acetylphenyl)furan-2-yl]methylidene}-1,3-diethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts such as palladium on carbon. Reaction conditions often involve specific temperatures, pressures, and solvents to optimize the reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the reagents employed .
Scientific Research Applications
5-{[5-(4-acetylphenyl)furan-2-yl]methylidene}-1,3-diethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-{[5-(4-acetylphenyl)furan-2-yl]methylidene}-1,3-diethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 5-{[5-(4-Methoxyphenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione
- 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one derivatives
Uniqueness
5-{[5-(4-acetylphenyl)furan-2-yl]methylidene}-1,3-diethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
5-[[5-(4-acetylphenyl)furan-2-yl]methylidene]-1,3-diethyl-2-sulfanylidene-1,3-diazinane-4,6-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4S/c1-4-22-19(25)17(20(26)23(5-2)21(22)28)12-16-10-11-18(27-16)15-8-6-14(7-9-15)13(3)24/h6-12H,4-5H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQDSEZACXVUURN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)C(=O)C)C(=O)N(C1=S)CC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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